2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-2-15-9-16-18(29-15)22-20(23(19(16)25)11-14-6-4-8-27-14)28-12-17(24)21-10-13-5-3-7-26-13/h4,6,8-9,13H,2-3,5,7,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXHFIFSXPWHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, the introduction of the furan-2-ylmethyl group, and the attachment of the oxolan-2-ylmethyl acetamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exhibit significant antiproliferative effects on various cancer cell lines. The mechanisms are thought to involve inhibition of specific kinases or modulation of receptor activity related to cell signaling pathways. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit enzymes associated with tumor growth and metastasis .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also notable. It may function by inhibiting pathways that lead to inflammation and pain, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound .
Case Studies
- Antiproliferative Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines showed enhanced activity against cancer cell lines compared to traditional chemotherapeutic agents. The study highlighted the importance of structural modifications in increasing efficacy .
- Inflammation Models : In vivo models have shown that compounds with similar structures can significantly reduce markers of inflammation in animal models. These findings suggest potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism by which 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities, particularly in the core heterocycle and acetamide functionality:
Key Observations :
- Electronic and Solubility Profiles : The target compound’s furan and oxolan groups likely improve solubility compared to aromatic substituents (e.g., phenyl or nitrophenyl in ’s analog) due to increased polarity .
- Synthetic Flexibility : The sulfanyl-acetamide bridge in the target compound and analogs (e.g., ) allows modular substitution, enabling tuning of steric and electronic properties .
Computational Similarity Analysis
For example:
Biological Activity
The compound 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered interest due to its potential biological activities , including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of a furan moiety and a sulfanyl group enhances its biological profile.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties . A study reported that related compounds demonstrated effective antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity against these pathogens .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 4c | 5 | 10 |
| 4e | 8 | 12 |
| 5c | 6 | 9 |
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has also been explored. A study highlighted that certain analogs exhibited selective cytotoxicity against cancer cell lines such as KB cells, with IC50 values ranging from 2.11 to 7.19 nM , demonstrating their efficacy in inhibiting tumor growth .
Table 2: Anticancer Efficacy of Selected Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 1 | 5.0 | KB |
| Compound 2 | 7.0 | A549 |
| Compound 3 | 3.5 | HeLa |
The mechanism by which these compounds exert their biological effects involves multiple pathways. For instance, some thieno[2,3-d]pyrimidines have been shown to inhibit folate transport mechanisms in cancer cells, thereby disrupting nucleotide synthesis essential for cell proliferation . Additionally, antioxidant properties have been noted in related compounds, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
- Antioxidant Activity : In a study involving fish erythrocytes exposed to toxic substances like nonylphenol, thieno[2,3-c]pyrazole compounds showed significant protective effects by reducing erythrocyte malformations . This suggests a potential application in mitigating oxidative damage in biological systems.
- Toxicity Assessment : The toxicity profiles of selected thieno[2,3-d]pyrimidine derivatives were evaluated through hemolytic assays. Most compounds exhibited low toxicity at concentrations up to 200 µmol/L , indicating a favorable safety profile for further development .
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 60–80°C during cyclization to minimize byproducts.
- Solvent Choice : Use toluene for improved yield in thiol-alkylation .
- Purification : Employ gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) .
Which spectroscopic techniques are essential for confirming structural integrity and purity?
Basic Research Question
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan methyl protons at δ 4.90 ppm; thienopyrimidine carbonyl at δ 168.6 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and sulfanyl (C-S) bonds at 650–700 cm⁻¹ .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., ESI/APCI(+) for [M+H]⁺) .
How can researchers resolve discrepancies in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions or compound purity. Methodological solutions include:
- Standardized Assays : Use validated in vitro models (e.g., MTT for cytotoxicity) with positive controls .
- Purity Verification : Re-analyze batches via HPLC and compare IC₅₀ values against reference standards .
- Meta-Analysis : Cross-reference structural analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify substituent-dependent activity trends .
What computational methods predict the pharmacological targets of this compound?
Advanced Research Question
- Quantum Chemical Calculations : Simulate binding affinities to kinases or GPCRs using DFT or molecular docking (e.g., AutoDock Vina) .
- Reaction Path Search : Combine cheminformatics (e.g., PubChem descriptors) with machine learning to prioritize targets .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What are the recommended storage conditions to maintain stability?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Exposure : Protect from UV light using amber vials due to photosensitive thienopyrimidine core .
- Solvent : Dissolve in DMSO for long-term storage (≤6 months) and avoid aqueous buffers at extreme pH .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Focus on modifying substituents to assess activity changes:
| Position | Modification | Biological Impact |
|---|---|---|
| 6-Ethyl Group | Replace with methyl or propyl | Alters hydrophobicity and target selectivity |
| Furan-2-ylmethyl | Substitute with thiophene or pyridine | Impacts π-π stacking with receptors |
| Oxolan-2-ylmethyl | Test open-chain analogs (e.g., butyl) | Modifies solubility and bioavailability |
What strategies mitigate byproduct formation during synthesis?
Advanced Research Question
- Catalyst Optimization : Use Pd(OAc)₂ for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
- Temperature Gradients : Gradual heating during cyclization prevents decomposition .
- Workup Protocols : Acid-base extraction removes unreacted thiols before final purification .
What in vitro assays are suitable for initial biological activity screening?
Basic Research Question
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Anticancer : NCI-60 panel screening with dose-response curves (1–100 µM) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
How to validate molecular docking predictions experimentally?
Advanced Research Question
- X-Ray Crystallography : Resolve ligand-protein co-crystals (e.g., PDB deposition) .
- Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) .
- SPR Analysis : Measure real-time binding kinetics (K_D, k_on/k_off) .
What parameters are critical for scaling up synthesis?
Basic Research Question
- Reactor Type : Transition from batch to continuous flow systems for improved yield .
- Catalyst Recovery : Implement immobilized catalysts (e.g., silica-supported Pd) .
- Process Analytics : In-line FTIR monitors reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
